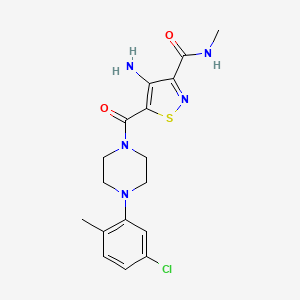![molecular formula C16H26N4O B2942260 1-Cyclopentyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine CAS No. 2101199-06-6](/img/structure/B2942260.png)
1-Cyclopentyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a selective inhibitor of protein kinase Mζ (PKMζ), which plays a crucial role in the formation and maintenance of long-term memory. In
作用機序
1-Cyclopentyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine selectively inhibits PKMζ by binding to its ATP-binding site, which prevents the phosphorylation of its substrates. This results in the inhibition of long-term potentiation (LTP), a process that is essential for the formation and maintenance of long-term memory. 1-Cyclopentyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine has been found to be highly selective for PKMζ, with minimal activity against other PKC isoforms.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine has been found to have a number of biochemical and physiological effects, particularly in the brain. It has been shown to inhibit the formation and maintenance of long-term memory, without affecting short-term memory or learning. It has also been found to reduce the expression of synaptic proteins, which are involved in the regulation of synaptic plasticity and memory storage.
実験室実験の利点と制限
1-Cyclopentyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine has several advantages as a research tool, including its high selectivity for PKMζ, its ability to inhibit the formation and maintenance of long-term memory, and its minimal activity against other PKC isoforms. However, there are also some limitations to its use. For example, 1-Cyclopentyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine has a relatively short half-life in vivo, which limits its duration of action. It also has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-Cyclopentyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine. One area of interest is the development of more potent and selective inhibitors of PKMζ, which could have potential therapeutic applications for the treatment of memory disorders. Another area of interest is the investigation of the role of PKMζ in other neurological disorders, such as addiction and depression. Finally, the development of more efficient methods for the administration of 1-Cyclopentyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine in vivo could also be an area of future research.
合成法
1-Cyclopentyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine can be synthesized through a multistep process involving the reaction of cyclopentanone with ethylmagnesium bromide to form 1-ethylcyclopentanol. This is followed by a reaction with piperidine and carbonyl diimidazole to form 1-ethyl-2-(2-piperidin-1-ylacetyl)cyclopentane. The final step involves the reaction of 1-ethyl-2-(2-piperidin-1-ylacetyl)cyclopentane with hydrazine hydrate to form 1-Cyclopentyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine.
科学的研究の応用
1-Cyclopentyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective inhibitor of PKMζ, which plays a crucial role in the formation and maintenance of long-term memory. PKMζ is a persistently active form of protein kinase C (PKC), which is involved in the regulation of synaptic plasticity and memory storage.
特性
IUPAC Name |
(4-amino-1-cyclopentylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-2-12-7-5-6-10-19(12)16(21)15-14(17)11-20(18-15)13-8-3-4-9-13/h11-13H,2-10,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVURURYLCPZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=NN(C=C2N)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

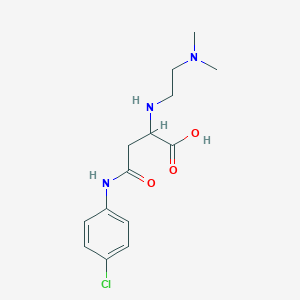

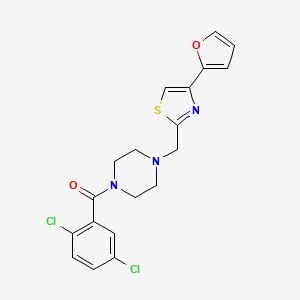
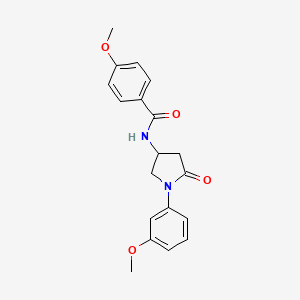
![3-Tert-butyl-1-[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-1-methylurea](/img/structure/B2942183.png)

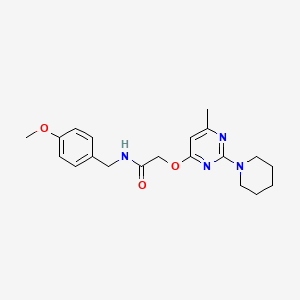

![N-(4-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2942191.png)

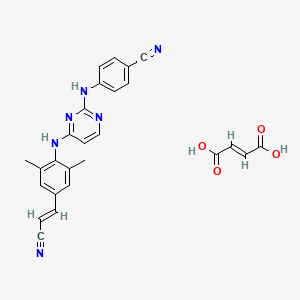
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2942198.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2942199.png)
